molecular formula C7H6FNO3 B6360675 2-fluoro-N,6-dihydroxybenzamide CAS No. 855996-64-4

2-fluoro-N,6-dihydroxybenzamide

Cat. No.: B6360675
CAS No.: 855996-64-4
M. Wt: 171.13 g/mol
InChI Key: QUXSPBDTVGRSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N,6-dihydroxybenzamide is a fluorinated aromatic compound featuring a benzamide scaffold substituted with both fluorine and two hydroxyl groups, creating a versatile and multifunctional building block for chemical synthesis and pharmaceutical research. This compound is of significant interest in medicinal chemistry as a potential precursor or core structure in the development of enzyme inhibitors. The 2-hydroxybenzamide (salicylamide) pharmacophore is recognized for its metal-chelating properties, enabling it to interact with the active sites of various metalloenzymes . Research on similar scaffolds has demonstrated potential for generating inhibitors targeting viral enzymes, such as the influenza virus endonuclease, by chelating essential magnesium ions within the catalytic site . Furthermore, the 2,6-difluorobenzamide motif is established as a critical structural feature in allosteric inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics . The incorporation of fluorine into such molecules is a well-established strategy to enhance metabolic stability, influence lipophilicity, and improve overall drug-like properties . Researchers can utilize this compound as a sophisticated intermediate to develop targeted inhibitors for a range of diseases. It is typically supplied as a solid and should be stored in a cool, dry place to maintain stability. Attention: This product is for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-fluoro-N,6-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-4-2-1-3-5(10)6(4)7(11)9-12/h1-3,10,12H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXSPBDTVGRSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 Fluoro N,6 Dihydroxybenzamide Analogues

Established Synthetic Pathways for Dihydroxybenzamide Frameworks

The synthesis of dihydroxybenzamide frameworks serves as the foundational chemistry for producing more complex analogues. Generally, these syntheses involve the coupling of a suitably substituted benzoic acid with an amine. For instance, the reaction of a dihydroxybenzoic acid, protected where necessary, with an appropriate amine in the presence of a coupling agent is a common strategy.

One established method involves the Knoevenagel condensation of isatin (B1672199) with malononitrile. This is followed by a Michael addition with 3-aminopyrazole, leading to basic hydrolysis, cyclization, decarboxylation, and aromatization to yield substituted naphthyridines, which can be precursors to dihydroxybenzamide frameworks. nih.gov This multi-component reaction is notable for its efficiency and use of water as a green solvent. nih.gov

Another approach involves the functionalization of readily available starting materials. For example, 4-fluoroaniline (B128567) can be cyclized with acetone, followed by reduction and acetylation. A subsequent acid-promoted rearrangement can yield key aminoindane intermediates that can be further elaborated into dihydroxybenzamide structures. ccspublishing.org.cn

The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The protection and deprotection of the hydroxyl groups are critical steps that require careful consideration to ensure high yields and avoid unwanted side reactions.

Strategies for Fluorine Incorporation in Benzamide (B126) Synthesis

The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties. nih.govacs.org Several methods exist for the incorporation of fluorine into the benzamide scaffold, ranging from classical methods to modern transition-metal-catalyzed approaches.

A traditional and widely used method for synthesizing aryl fluorides is the Balz-Schiemann reaction. This involves the transformation of a primary aromatic amine into an aryl fluoride (B91410) via a diazonium tetrafluoroborate (B81430) intermediate, using HBF₄ as the fluorine source. ccspublishing.org.cn Another classical approach is the Halex reaction, which converts electron-poor aromatic chlorides to the corresponding fluorides using spray-dried potassium fluoride (KF). ccspublishing.org.cn

More contemporary methods often rely on transition metal catalysis. For example, palladium-catalyzed C-H bond fluorination has emerged as a powerful tool. In 2006, the first palladium-catalyzed directed ortho C-H bond fluorination of arenes was reported. chinesechemsoc.org Subsequent developments have led to diastereoselective C(sp³)-H fluorination methods. chinesechemsoc.org These reactions often employ electrophilic fluorinating reagents.

Deoxyfluorination reactions provide another avenue for fluorine incorporation. These reactions typically involve the in situ activation of a hydroxyl group followed by nucleophilic substitution with a fluoride source. chinesechemsoc.org Reagents such as diethylaminosulfur trifluoride (DAST) and its derivatives are commonly used for this purpose. chinesechemsoc.orgbeilstein-archives.org For instance, the synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs has been achieved through nucleophilic deoxyfluorination at C4 and C6 using DAST. beilstein-archives.org

The choice of fluorination strategy depends on the desired position of the fluorine atom, the substrate's functional group tolerance, and the desired stereoselectivity.

Derivatization Approaches for N,6-Dihydroxybenzamide Scaffolds

The N,6-dihydroxybenzamide scaffold can be chemically modified at several positions to generate a library of analogues with diverse properties. The primary sites for derivatization are the amide nitrogen and the aromatic ring.

Modification of the Amide Nitrogen Moiety

The amide nitrogen of the benzamide can be substituted with various functional groups to modulate the compound's properties. The substitution of hydrogen at the amide nitrogen with one or two electronegative atoms can significantly reduce the resonance stabilization of the amide bond, leading to a pyramidalized nitrogen atom. nih.gov This structural change can influence the molecule's reactivity and biological activity.

Several methods have been developed for the modification of the amide nitrogen:

N-Alkylation and N-Arylation: Intermolecular C-H arylation and alkylation of benzamides can be achieved using a dual photoredox/Ni catalytic system. rsc.org This allows for the attachment of substituents derived from aryl and alkyl bromides to the nitrogen of the amide. rsc.org

N-Dealkylation: The removal of alkyl groups from tertiary benzamides can be accomplished through photocatalysis in aqueous micellar solutions. rsc.org

Formation of Hydrazides: An SN2 reaction at the amide nitrogen using O-tosyl hydroxamates as electrophiles and amines as nucleophiles can lead to the formation of hydrazide derivatives. researchgate.net This reaction proceeds under mild conditions and has a broad substrate scope. researchgate.net

N-Perfluoroalkylation: A one-pot approach for the synthesis of fluorinated hydroxamic acids, amides, and thioamides involves the N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates. nih.gov This results in labile N-perfluoroalkylated hydroxylamines that can be further functionalized. nih.gov

These modifications can significantly impact the electronic and steric properties of the amide group, providing a means to fine-tune the molecule's characteristics.

Substitution Patterns on the Aromatic Ring

The aromatic ring of the N,6-dihydroxybenzamide scaffold offers multiple sites for substitution, allowing for the introduction of a wide range of functional groups.

Common strategies for aromatic ring substitution include:

Electrophilic Aromatic Substitution: The electron-rich nature of the dihydroxy-substituted ring can facilitate electrophilic substitution reactions, allowing for the introduction of nitro, halogen, and acyl groups.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be used to form C-C bonds between the aromatic ring and various coupling partners. nih.gov This allows for the introduction of aryl, heteroaryl, and alkyl groups.

Friedel-Crafts Acylation: Under metal-free conditions, the C-N amide bond can be converted to a C-C bond via Friedel-Crafts acylation, allowing for the introduction of various arenes to form ketones. nih.gov

Photoenzymatic Synthesis: A visible-light-driven ene-reductase system can generate carbon-centered radicals from fluorine-containing brominated amides, enabling their enantioselective hydroalkylation with alkenes to produce α-fluorinated amides with distal chirality. nih.gov

The strategic placement of substituents on the aromatic ring can influence the molecule's conformation, lipophilicity, and interactions with biological targets.

Chemo- and Regioselective Synthesis Considerations

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like 2-fluoro-N,6-dihydroxybenzamide analogues. The presence of multiple reactive sites necessitates careful control over reaction conditions to ensure that the desired transformation occurs at the intended position.

For instance, in the synthesis of carbazoles via a sequential [3 + 2] heteroannulation, the chemoselectivity of the initial Pd(0)-catalyzed C-N bond formation and the regioselectivity of the subsequent Pd(II)-catalyzed C/N-arylation must be carefully controlled. nih.gov Mechanistic studies are often crucial to understand the factors that govern these selectivities. nih.govacs.org

In multi-component reactions, such as the one-pot synthesis of benzo[c]pyrazolo acs.orgnih.govnaphthyridines, the innate reactivity of the starting materials is exploited to achieve regioselectivity. nih.gov The reaction conditions, including the choice of solvent and catalyst, can have a profound impact on the chemo- and regioselectivity of the process. mdpi.com

The substitution pattern on the aromatic ring can also direct the regioselectivity of subsequent reactions. For example, the electronic properties of existing substituents can influence the position of incoming electrophiles in electrophilic aromatic substitution reactions.

Ultimately, a deep understanding of the reaction mechanisms and the electronic and steric properties of the substrates and reagents is essential for designing highly chemo- and regioselective synthetic routes to this compound analogues.

Advanced Structural Elucidation of 2 Fluoro N,6 Dihydroxybenzamide and Its Derivatives

Single Crystal X-ray Diffraction Analysis of Dihydroxybenzamide Crystallography

The crystal structure of benzamide (B126) derivatives is fundamental to understanding their solid-state properties. Analysis of related compounds reveals common packing motifs and intermolecular interactions that are likely to be present in 2-fluoro-N,6-dihydroxybenzamide. For instance, crystallographic studies on various benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, provide insight into the typical crystal systems and space groups these molecules adopt. nih.gov

Table 1. Representative Crystal Data for a Substituted Benzamide Derivative (3-benzodioxole-5-carboxylic acid 2,5-dioxo-1-pyrrolidinyl ester). nih.gov
ParameterValue
Chemical FormulaC₁₂H₉NO₅
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)7.730(2)
b (Å)15.225(5)
c (Å)9.215(3)
β (°)99.68(3)
Volume (ų)1069.1(6)
Z (Molecules/Unit Cell)4

Conformational Analysis and Molecular Geometry Investigations

The molecular conformation of benzamides, particularly the dihedral angle between the aromatic ring and the amide plane, is a key determinant of their biological and chemical properties. In simple benzamides, there is often a competition between a planar conformation, which maximizes electronic conjugation, and a non-planar conformation, which relieves steric strain. researchgate.net

The introduction of substituents, especially in the ortho position, significantly influences this conformational preference. A fluorine atom at the 2-position, as in this compound, is expected to have a profound impact. Studies on 2-fluorobenzamide (B1203369) have shown that ortho-fluoro substitution can help suppress the disorder often seen in benzamide crystals. acs.org Furthermore, analysis of related 2-fluoro-substituted compounds indicates a preference for a non-planar conformation. rsc.org For example, in N-[4-(trifluoromethyl)phenyl]benzamide, the aryl rings are tilted by approximately 60° relative to each other in the crystal structure, a significant deviation from the 30° tilt predicted for the isolated molecule by DFT calculations. iucr.org This twist accommodates more favorable intermolecular interactions within the crystal lattice. iucr.org The presence of an intramolecular hydrogen bond, potentially between the 6-hydroxyl group and the amide, could further constrain the conformation.

Table 2. Selected Torsion Angles in Substituted Benzamide Derivatives. nih.gov
CompoundTorsion AngleValue (°)
3-benzodioxole-5-carboxylic acid 2,5-dioxo-1-pyrrolidinyl esterO(6)-C(10)-C(11)-C(12)-179.16
1-(1,3-benzodioxol-5-ylcarbonyl)morpholineC(12)-N(1)-C(9)-C(10)53.7(3)

Hydrogen Bonding Network Characterization

Hydrogen bonding is a dominant force in the crystal packing of benzamides. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust supramolecular synthons. researchgate.net The most common motif is a centrosymmetric dimer, where two molecules are linked by a pair of N—H⋯O hydrogen bonds, forming an R²₂(8) graph-set notation ring. researchgate.net These dimers can then act as building blocks for more extended 1D chains or 2D sheets.

In this compound, the two hydroxyl groups introduce additional, powerful hydrogen bond donors and acceptors. This would likely lead to a more complex and extensive three-dimensional hydrogen-bonding network. The hydroxyl groups can form O-H···O bonds with other hydroxyls, the amide carbonyl, or O-H···N bonds.

Table 3. Common Hydrogen Bond Interactions in Benzamide Derivatives.
Donor (D)Acceptor (A)Interaction TypeTypical Motif
N-H (Amide)O=C (Amide)Intermolecular N-H···ODimer (R²₂(8)), Chain (C(4))
O-H (Hydroxyl)O=C (Amide)Intermolecular O-H···OChain, Sheet
O-H (Hydroxyl)O-H (Hydroxyl)Intermolecular O-H···OChain, Sheet
O-H (Hydroxyl)N (Amide)Intramolecular O-H···NRing (S(6))
N-H / O-HF (Fluoro)Weak N/O-H···FModulates packing

Molecular Stacking Interactions in Solid State

Beyond the directional forces of hydrogen bonds, the packing of benzamide derivatives in the solid state is significantly influenced by weaker, non-directional forces, primarily π-π stacking interactions between the aromatic rings. iucr.orgresearchgate.net The interplay between strong hydrogen-bonded networks and these stacking forces defines the final crystal architecture.

In many benzamide crystal structures, molecules arrange into stacks or layers. nih.gov These can involve direct, face-to-face π-stacking or, more commonly, offset or tilted arrangements that optimize electrostatic and dispersion interactions. iucr.org For instance, in some derivatives, adjacent molecules are organized into crossed-stacked arrangements through strong offset π···π interactions. nih.gov The substitution pattern on the phenyl ring, including the electron-withdrawing fluorine and electron-donating hydroxyl groups in this compound, will modulate the electronic character of the π-system, thereby influencing the geometry and strength of these stacking interactions. The final solid-state structure represents a fine balance, accommodating the formation of favorable hydrogen-bonded networks while also maximizing stabilizing stacking and dispersion forces. iucr.orgresearchgate.net

Computational and Theoretical Investigations of 2 Fluoro N,6 Dihydroxybenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-fluoro-N,6-dihydroxybenzamide, DFT calculations would provide fundamental insights into its geometry, reactivity, and intermolecular interaction potential.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, with significant contributions from the electron-donating hydroxyl groups. The LUMO is anticipated to be distributed over the electron-withdrawing benzamide (B126) moiety. Computational studies on related molecules like 2-chloro-6-fluorobenzoic acid have shown that such substitutions significantly influence the orbital energies. bldpharm.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of intramolecular charge transfer. The introduction of hydroxyl groups, which are strong electron donors, alongside an electron-withdrawing fluorine atom, creates a "push-pull" electronic effect that would likely result in a moderate HOMO-LUMO gap, balancing stability and reactivity. nih.gov

Table 1: Predicted Frontier Orbital Properties for this compound and Analogues

This table is illustrative and based on findings from analogous compounds.

Compound Predicted HOMO Energy (eV) Predicted LUMO Energy (eV) Predicted Energy Gap (eV) Key Contributing Groups to HOMO
This compound -6.5 to -6.0 -1.5 to -1.0 4.5 to 5.0 Phenyl ring, -OH groups
2,6-dihydroxybenzamide -6.3 to -5.8 -1.3 to -0.8 4.5 to 5.0 Phenyl ring, -OH groups

Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby identifying sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates areas of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map is predicted to show strong negative potential (red) around the oxygen atoms of the carbonyl group and the two hydroxyl groups, as well as the electronegative fluorine atom. These sites represent the primary locations for hydrogen bonding and interactions with electrophiles. Conversely, regions of positive potential (blue) are expected around the amide hydrogens and the hydrogens of the hydroxyl groups, making them likely hydrogen bond donor sites. Such analyses are crucial for understanding how the molecule will orient itself within a protein's binding pocket.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and stability in a simulated environment, such as in aqueous solution or complexed with a protein.

An MD simulation of this compound would be particularly revealing about the rotational barrier of the C-C bond connecting the benzamide group to the phenyl ring. The presence of the hydroxyl group at the 6-position is expected to form a strong intramolecular hydrogen bond with the carbonyl oxygen or the amide nitrogen of the adjacent benzamide group. This interaction would significantly restrict the molecule's conformational freedom, favoring a more planar structure. Studies on related compounds like 2,6-difluorobenzamide (B103285) have highlighted the conformational control exerted by ortho-substituents. acs.org The stability of this intramolecular hydrogen bond would enhance the compound's structural integrity, a feature that can be critical for effective binding to a biological target. bldpharm.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. CoMFA is a 3D-QSAR method that relates activity to the steric and electrostatic fields of the molecules.

A QSAR study involving this compound would require a dataset of structurally related analogues with measured biological activities. The model would identify key physicochemical descriptors or 3D fields that are critical for activity. For instance, studies on 6-hydroxybenzothiazole-2-carboxamides have successfully used 3D-QSAR models to predict inhibitory activity against monoamine oxidase B, achieving high statistical significance. unar.ac.idnih.gov For a series of this compound derivatives, a QSAR model could elucidate the quantitative impact of substitutions on the phenyl ring, helping to optimize potency.

Table 2: Illustrative Statistical Parameters for a Hypothetical QSAR Model

Based on typical values from published QSAR studies on related heterocyclic compounds. nih.gov

Parameter Description Typical Value Implication
Coefficient of determination (training set) > 0.85 Goodness of fit of the model
q² (or Q²cv) Cross-validated correlation coefficient > 0.60 Predictive ability of the model (internal)
r²pred Predictive r² (external test set) > 0.60 Predictive ability of the model (external)

| F-value | Fisher test value | High (>50) | Statistical significance of the model |

Molecular Docking and Pharmacophore Modeling for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. This method is instrumental in structure-based drug design. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

In a molecular docking study, this compound would be placed into the active site of a target protein. Its potential binding mode would be evaluated based on scoring functions that estimate binding affinity. The molecule possesses several key features for interaction:

Hydrogen Bond Donors: The two hydroxyl (-OH) groups and the amide (-NH₂) group.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O), the two hydroxyl oxygens, and the fluorine atom.

Aromatic Ring: Capable of forming π-π stacking or hydrophobic interactions.

A pharmacophore model for this compound would likely consist of a combination of hydrogen bond donor, hydrogen bond acceptor, and aromatic features. Docking studies on analogous 2,6-disubstituted benzamides have shown that the carboxamide group is critical for forming hydrogen bonds with key residues in protein binding sites, while the fluorinated ring engages in hydrophobic interactions. acs.org

Table 3: Potential Pharmacophoric Features and Interactions for this compound

Feature Group on Compound Potential Interacting Residue in a Protein Type of Interaction
Hydrogen Bond Donor Amide (-NH₂) Aspartate, Glutamate (side chain C=O) Hydrogen Bond
Hydrogen Bond Donor 2-hydroxyl (-OH) Serine, Threonine (side chain -OH) Hydrogen Bond
Hydrogen Bond Donor 6-hydroxyl (-OH) Asparagine, Glutamine (side chain C=O) Hydrogen Bond
Hydrogen Bond Acceptor Carbonyl (C=O) Arginine, Lysine (side chain -NH₃⁺) Hydrogen Bond
Hydrogen Bond Acceptor 6-hydroxyl (-OH) Serine (side chain -OH) Hydrogen Bond

Quantum Mechanics (QM)-Based Methodologies for Interaction Prediction (e.g., pKa, Metal Binding Affinity)

Quantum mechanics (QM) methods can be employed to calculate specific molecular properties with high accuracy. These methods are particularly useful for predicting chemical properties like pKa (the acid dissociation constant) and metal binding affinities, which are difficult to determine experimentally for every compound of interest.

For this compound, QM calculations could predict the pKa values for the two phenolic hydroxyl groups. The acidity of these groups would be influenced by both the electron-withdrawing fluorine atom and the potential for intramolecular hydrogen bonding with the adjacent amide group. Experimental pKa data is available for the parent compound, 2,6-dihydroxybenzamide, providing a baseline for comparison. Furthermore, many enzymes are metalloproteins, containing metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺) in their active sites. The two hydroxyl groups and the carbonyl oxygen of this compound could act as a chelating site for such metal ions. QM calculations could accurately predict the geometry and energy of this coordination, providing insight into its potential to interact with or inhibit metalloenzymes.

Structure Activity Relationship Sar Studies of 2 Fluoro N,6 Dihydroxybenzamide Analogues

Impact of Fluorine Substitution on Biological Activity

The introduction of a fluorine atom into a drug molecule can profoundly alter its physicochemical properties and, consequently, its biological activity. In the context of 2-fluoro-N,6-dihydroxybenzamide analogues, the fluorine atom at the 2-position of the benzamide (B126) ring is anticipated to exert its influence through a combination of electronic and steric effects.

Fluorine is the most electronegative element, and its presence can significantly modulate the acidity of nearby protons and the distribution of electron density within the aromatic ring. This can, in turn, affect the molecule's ability to interact with its biological target through hydrogen bonds or other electrostatic interactions. For instance, in other classes of compounds, fluorine substitution has been shown to enhance binding affinity by acting as a hydrogen bond acceptor.

From a steric perspective, the relatively small size of the fluorine atom means it can often be substituted for a hydrogen atom without causing significant steric hindrance. However, its presence can induce conformational changes in the molecule. In the case of 2,6-difluorobenzamide (B103285) derivatives, for example, the fluorine atoms have been observed to induce a non-planar conformation, which can be crucial for fitting into the binding site of a target protein. nih.gov This conformational control can be a key factor in enhancing biological activity.

Furthermore, the substitution of fluorine can block metabolic pathways, leading to an increased half-life of the drug in the body. By replacing a hydrogen atom at a site susceptible to enzymatic oxidation, the fluorine atom can prevent metabolic deactivation, thereby prolonging the compound's therapeutic effect.

While direct SAR studies on a wide range of this compound analogues are not extensively reported in the public domain, the principles gleaned from related fluorinated compounds provide a strong basis for understanding the role of the 2-fluoro substituent. It is plausible that this fluorine atom is critical for establishing a favorable conformation for target binding and for enhancing the compound's metabolic stability.

Table 1: Postulated Effects of 2-Fluoro Substitution

Feature Impact on Physicochemical Properties Consequence for Biological Activity
High Electronegativity Alters electron distribution, potential for H-bond acceptance Modulates binding affinity and interaction with target
Small van der Waals Radius Minimal steric bulk Can mimic hydrogen while influencing conformation
Conformational Control Can induce specific torsional angles Optimizes fit within a biological target's binding site

Role of Dihydroxyl Groups in Activity Modulation

The presence of two hydroxyl groups, one at the 6-position of the benzene (B151609) ring and the other on the amide nitrogen (N-hydroxy), is a defining feature of this compound. These groups are capable of acting as both hydrogen bond donors and acceptors, making them critical for molecular recognition and binding to biological targets.

The N-hydroxyamide (hydroxamic acid) moiety is a well-known metal-chelating group, particularly for zinc ions. This functionality is a common feature in a class of enzymes known as histone deacetylases (HDACs), and N-hydroxybenzamides are a known class of HDAC inhibitors. The N-hydroxy group can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition. Therefore, it is highly probable that the N-hydroxy group in this compound is a key pharmacophoric element responsible for its biological activity, potentially through the inhibition of metalloenzymes.

Influence of Amide Moiety Modifications on Efficacy

The amide bond is a fundamental functional group in many biologically active molecules, serving as a rigid and planar unit that can participate in hydrogen bonding. In this compound, the amide linkage is central to the molecule's structure, connecting the fluorinated aromatic ring to the N-hydroxy group.

Modifications to this amide moiety can have a profound impact on the compound's efficacy. Altering the substituents on the amide nitrogen, for instance, can affect the compound's lipophilicity, membrane permeability, and metabolic stability. Replacing the N-hydroxy group with other functionalities would likely lead to a significant loss of activity, especially if the primary mechanism of action involves metal chelation.

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve pharmacokinetic properties or to explore new interactions with the target. For example, replacing the amide with a fluoroalkene can mimic the geometry of the amide bond while altering its electronic properties. researchgate.net Other amide isosteres, such as 1,2,3-triazoles or oxadiazoles, have also been successfully employed to enhance the neuroprotective activity of other compound classes. nih.gov

Table 2: Potential Amide Moiety Modifications and Their Predicted Impact

Modification Rationale Potential Outcome
N-Alkylation Modulate lipophilicity and H-bonding Altered permeability and binding affinity
Amide to Fluoroalkene Bioisosteric replacement Mimic amide geometry with different electronics
Amide to Triazole/Oxadiazole Bioisosteric replacement Improved metabolic stability and potential for new interactions

Stereochemical Considerations in SAR

Stereochemistry plays a crucial role in the interaction between a drug and its biological target, as biomolecules such as proteins and nucleic acids are themselves chiral. nih.gov While this compound itself does not possess a stereocenter, the introduction of chiral centers into its analogues could lead to significant differences in biological activity between the resulting enantiomers or diastereomers.

For instance, if a chiral substituent were to be introduced on the amide nitrogen or at another position on the molecule, the different stereoisomers could exhibit distinct binding affinities and efficacies. One enantiomer might fit perfectly into the binding site of a target protein, while the other might bind with lower affinity or not at all. nih.gov This is because the three-dimensional arrangement of atoms in each enantiomer would lead to different interactions with the chiral environment of the biological target. nih.gov

Although no specific stereochemical studies on this compound analogues are readily available, the principles of stereospecificity in drug action are well-established. Any future development of analogues of this compound that involves the creation of stereocenters will necessitate the separation and individual biological evaluation of each stereoisomer to fully understand the SAR and to identify the most potent and selective isomer.

In Vitro Studies of 2 Fluoro N,6 Dihydroxybenzamide and Analogues

Cell-Based Assays for Biological Efficacy

Antiviral Activity Assays

Analogues of 2-fluoro-N,6-dihydroxybenzamide have demonstrated a broad spectrum of antiviral activities in various cell-based assays.

Against SARS-CoV-2:

An unnamed benzamide (B126) analogue has shown notable activity against SARS-CoV-2. In cytopathic effect assays using human angiotensin-converting enzyme 2-expressing African green monkey Vero-E6 cells, this compound exhibited a 50% inhibitory concentration (IC50) of 4.05 µM. Its cytotoxicity was found to be low, with a 50% cytotoxic concentration (CC50) of 7.21 µM in normal Vero-E6 cells. nih.gov

Another relevant analogue, Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), has been studied for its activity against SARS-CoV-2. researchgate.net It functions by inhibiting the viral RNA-dependent RNA polymerase. nih.gov Similarly, the nodosome inhibitors GSK717 and GSK583 have demonstrated potent antiviral action against SARS-CoV-2. nih.gov

Against HIV:

Fluorine-containing compounds have been developed as potent inhibitors of the human immunodeficiency virus (HIV). The CNS-targeting HIV-1 protease inhibitors, GRL-08513 and GRL-08613, which are bis-fluorophenyl and monofluorophenyl-containing compounds respectively, have shown strong antiviral activity. In MT-2 cells infected with HIV-1LAI, these compounds exhibited 50% effective concentrations (EC50) of 0.0001 µM and 0.0002 µM, respectively. researchgate.net

Against Zika Virus:

The nodosome inhibitors GSK717 and GSK583 have been identified as broad-spectrum antiviral agents with activity against Zika virus. nih.gov GSK717, a NOD2 inhibitor, and GSK583, a RIPK2 inhibitor, have shown to block the replication of flaviviruses, including Zika. nih.gov

Against Influenza A/B:

Favipiravir, a pyrazinecarboxamide analogue, is a potent inhibitor of influenza virus RNA-dependent RNA polymerase. nih.gov It has demonstrated activity against a wide range of influenza viruses, including A(H1N1)pdm09, A(H5N1), and avian A(H7N9) strains. nih.govresearchgate.net In Madin-Darby canine kidney (MDCK) cells, Favipiravir showed EC50 values ranging from 11 to 17 µM in a cytopathic effect reduction assay. asm.org

Table 1: Antiviral Activity of this compound Analogues

Compound/Analogue Virus Cell Line Assay Type IC50 / EC50 CC50 Selectivity Index (SI) Reference
Unnamed Benzamide SARS-CoV-2 Vero-E6 Cytopathic Effect 4.05 µM (IC50) 7.21 µM 1.78 nih.gov
GRL-08513 HIV-1LAI MT-2 0.0001 µM (EC50) 2.7 µM 27,000 researchgate.net
GRL-08613 HIV-1LAI MT-2 0.0002 µM (EC50) 2.7 µM 13,500 researchgate.net
Favipiravir Influenza A/B MDCK Cytopathic Effect 11-17 µM (EC50) >1,000 µg/ml >2,000 researchgate.netasm.org
GSK717 Zika Virus A549 Data not specified Data not specified Data not specified nih.gov
GSK583 Zika Virus A549 Data not specified Data not specified Data not specified nih.gov

Antimicrobial Activity Evaluation

Analogues of this compound have been evaluated for their activity against bacterial pathogens.

Against Pseudomonas aeruginosa:

While specific data for this compound is unavailable, the broader class of fluoroquinolones has been studied against P. aeruginosa. However, resistance to these agents is a growing concern. medchemexpress.commedchemexpress.com

Against Mycobacterium tuberculosis:

A class of anthranilate-like compounds, fluorophenylbenzohydrazides, which are structurally related to this compound, have shown promising antimycobacterial activity. These compounds are believed to inhibit tryptophan biosynthesis, an essential pathway for M. tuberculosis. Several benzohydrazide (B10538) derivatives exhibited good activity against M. tuberculosis with Minimum Inhibitory Concentration (MIC) values ranging from 0.625 to 6.25 µM, and they demonstrated low cytotoxicity in Vero cell assays (CC50 ≥ 1360 µM).

Table 2: Antimicrobial Activity of this compound Analogues

Compound Class Microorganism Assay Type MIC Range CC50 (Vero cells) Reference
Fluorophenylbenzohydrazides Mycobacterium tuberculosis Broth microdilution 0.625 - 6.25 µM ≥ 1360 µM

Immunomodulatory Effects in Cellular Models

There is a lack of specific research on the immunomodulatory effects of this compound in cellular models. However, related compounds have been investigated for such properties. For instance, the nodosome inhibitors GSK717 and GSK583, which show broad-spectrum antiviral activity, function by modulating the host immune response. nih.gov GSK717 is an inhibitor of NOD2-mediated signaling, and GSK583 inhibits RIPK2, both of which are key components of inflammatory signaling pathways. sigmaaldrich.com In primary human monocytes, GSK717 was shown to reduce the release of pro-inflammatory cytokines such as IL-8, IL-6, TNFα, and IL-1β when stimulated with muramyl dipeptide (MDP). These findings suggest that fluorinated benzamide-like structures could potentially possess immunomodulatory properties, a hypothesis that warrants further investigation.

Metal Chelation Properties of 2 Fluoro N,6 Dihydroxybenzamide

Chelation with Divalent Metal Ions (e.g., Mg²⁺, Cu(II))

The molecular architecture of 2-fluoro-N,6-dihydroxybenzamide, featuring hydroxyl and amide groups in proximity on a benzene (B151609) ring, suggests a strong potential for chelating divalent metal ions such as magnesium (Mg²⁺) and copper(II) (Cu(II)). The oxygen atoms of the hydroxyl groups and the amide moiety can act as electron-pair donors, forming coordinate bonds with a central metal ion. This arrangement allows the molecule to function as a bidentate or potentially tridentate ligand, effectively sequestering the metal ion.

While specific studies on the chelation of Mg²⁺ and Cu(II) by this compound are not extensively detailed in the public domain, the behavior of structurally similar compounds provides a strong basis for inference. For instance, other hydroxamic acid derivatives and compounds with adjacent hydroxyl and carbonyl groups are well-documented chelators of divalent cations. The interaction typically involves the deprotonation of the hydroxyl groups, creating anionic oxygen donors that bind strongly to the positively charged metal ion. The presence of the fluorine atom can influence the acidity of the phenolic hydroxyl group, potentially modulating the binding affinity for different metal ions.

Table 1: Potential Divalent Metal Ion Interactions with this compound This table is illustrative and based on the general principles of chelation by similar functional groups.

Metal IonPotential Coordination SitesExpected Geometry
Mg²⁺Hydroxyl oxygens, Amide oxygenOctahedral
Cu(II)Hydroxyl oxygens, Amide oxygenDistorted Octahedral

Coordination Chemistry and Complex Stoichiometry

The coordination chemistry of this compound with metal ions is dictated by the spatial arrangement of its donor atoms. It is anticipated to form stable complexes with transition metals. The stoichiometry of these complexes, which describes the ratio of ligand to metal ion, is a key aspect of their chemistry. For bidentate ligands, it is common to see complexes with a 1:2 or 1:3 metal-to-ligand ratio, leading to octahedral geometries.

In studies of related Schiff base ligands, such as 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide, the formation of complexes with a general formula of [ML₂(NO₃)]NO₃ has been observed, where M represents a divalent metal ion. nih.gov This indicates a 1:2 metal-to-ligand stoichiometry, with the ligand acting as a bidentate donor. nih.gov Similarly, research on bis-2-(2-hydroxy-phenyl)-thiazole-4-carboxamides demonstrated efficient chelation of iron(III) with a 1:1 stoichiometry. nih.gov For this compound, the exact stoichiometry would depend on the metal ion, the reaction conditions, and the solvent system. It is plausible that it could form complexes of varying stoichiometries, such as 1:1 or 1:2, with divalent metal ions. The resulting complexes are often characterized by techniques such as IR and NMR spectroscopy, which can confirm the coordination of the ligand to the metal ion through shifts in the characteristic vibrational frequencies or resonance signals of the involved functional groups. nih.gov

Table 2: Common Stoichiometries and Geometries in Metal Complexes of Hydroxybenzamide-type Ligands

Stoichiometry (Metal:Ligand)Coordination NumberTypical Geometry
1:14Tetrahedral, Square Planar
1:26Octahedral
1:36Octahedral

Role of Chelation in Biological Activity (e.g., Enzyme Active Site Coordination)

The biological activity of many therapeutic agents is intrinsically linked to their ability to chelate metal ions. This is particularly relevant for enzyme inhibition, where the chelating agent can bind to a metal ion that is essential for the catalytic activity of the enzyme. By sequestering this metal ion, the inhibitor can effectively block the enzyme's function. The this compound scaffold is a promising candidate for this mode of action.

Many enzymes, including metalloproteinases and polymerases, rely on divalent metal ions like Mg²⁺ or Zn²⁺ within their active sites to facilitate substrate binding and catalysis. A molecule like this compound could potentially enter the active site and coordinate with the catalytic metal ion, displacing water molecules and forming a stable ternary complex with the enzyme. This coordination would prevent the enzyme from carrying out its normal biological function. The fluorine substituent can also play a role in enhancing the inhibitory activity by forming stabilized "transition state analogue" complexes with target enzymes. nih.gov The antiproliferative activity of some iron chelators, for example, is attributed to their ability to sequester iron, which is crucial for cell proliferation, making them interesting candidates for anticancer drug design. nih.gov

Stability and Selectivity of Metal Complexes

The stability and selectivity of the metal complexes formed by this compound are crucial for its potential therapeutic applications. The stability of a metal complex is quantified by its formation constant (or stability constant), with higher values indicating a more stable complex. The selectivity refers to the ligand's ability to preferentially bind to a specific metal ion over others.

The stability of complexes formed by ligands similar to this compound is influenced by several factors, including the nature of the metal ion and the ligand itself. For instance, the Irving-Williams series predicts the relative stabilities of complexes with divalent metal ions of the first transition series, generally following the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Therefore, it is expected that this compound would form a particularly stable complex with Cu(II). The covalent character of the metal-ligand bond also contributes to stability; a greater degree of covalent character, as indicated by spectroscopic parameters, often correlates with higher stability. arabjchem.org

Selectivity is governed by the electronic and steric properties of both the ligand and the metal ion. The "hard and soft acids and bases" (HSAB) theory can provide some predictive power; hard metal ions like Mg²⁺ tend to bind preferentially to hard donor atoms like oxygen, which are present in this compound. The specific arrangement of the donor atoms in the ligand will ultimately determine its selectivity for different metal ions.

Table 3: Factors Influencing Metal Complex Stability and Selectivity

FactorInfluence on StabilityInfluence on Selectivity
Metal Ion Charge Higher charge generally increases stability.Differentiates between ions of different charges.
Metal Ion Radius Smaller ionic radius can lead to stronger electrostatic attraction and higher stability.Contributes to the geometric fit within the ligand's binding pocket.
Ligand Basicity More basic ligands form more stable complexes.Can be tuned to favor specific metal ions.
Chelate Ring Size 5- or 6-membered chelate rings are generally the most stable.The preferred ring size can vary for different metal ions.
Covalent Character Increased covalent character in the metal-ligand bond enhances stability.Softer metals prefer softer donors, influencing selectivity.

Advanced Spectroscopic Characterization Research of 2 Fluoro N,6 Dihydroxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules. For 2-fluoro-N,6-dihydroxybenzamide, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: This would determine the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the aromatic protons, the amide proton, and the hydroxyl protons. The coupling patterns and integration values would be crucial for assigning each proton to its specific position on the molecule.

¹³C NMR: This technique would identify all unique carbon atoms in the molecule. The chemical shifts would indicate the types of carbon (e.g., aromatic, carbonyl), and the presence of the fluorine atom would likely introduce C-F coupling, providing further structural information.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR would provide direct information about the chemical environment of the fluorine atom. The chemical shift and coupling to neighboring protons would confirm its position on the aromatic ring.

A data table summarizing expected chemical shifts (δ) in ppm, multiplicities (s, d, t, m), and coupling constants (J) in Hz would typically be generated from these spectra for full structural assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule.

IR Spectroscopy: This would identify the functional groups present in this compound. Characteristic absorption bands would be expected for the O-H (hydroxyl) and N-H (amide) stretching vibrations, the C=O (carbonyl) stretching of the amide, C-N stretching, C-F stretching, and various aromatic C-H and C=C vibrations.

Raman Spectroscopy: This technique would provide complementary information, particularly for non-polar bonds and the aromatic ring system.

A table of vibrational frequencies (in cm⁻¹) and their corresponding assignments would be compiled from the IR and Raman spectra.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions within the aromatic system. The position and intensity of these bands (λmax) are influenced by the substituents on the benzene (B151609) ring (fluoro, hydroxyl, and amide groups).

Fluorescence Spectroscopy and Dual Emission Phenomena

Fluorescence spectroscopy provides insights into the electronic excited states of a molecule and their relaxation pathways. Some aromatic molecules, particularly those with intramolecular hydrogen bonding capabilities and electron-donating/withdrawing groups, can exhibit dual emission. This phenomenon, if present in this compound, would be investigated by recording emission spectra at various excitation wavelengths and in different solvents to understand the nature of the locally excited and potential charge-transfer states.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition (C₇H₆FNO₃). The fragmentation pattern observed in the mass spectrum would show characteristic losses of small molecules (e.g., H₂O, CO, NH₂) and fragments corresponding to different parts of the molecule, which would further corroborate the proposed structure.

Investigation of Metabolic Pathways of 2 Fluoro N,6 Dihydroxybenzamide

Proposed Biotransformation Routes and Metabolite Identification

While direct metabolic studies on 2-fluoro-N,6-dihydroxybenzamide are not extensively available in the public domain, its metabolic pathways can be proposed based on its chemical structure and the known biotransformation of analogous compounds, such as salicylamide (B354443) and other benzamide (B126) derivatives. The metabolism of such compounds typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism:

The primary Phase I reaction for aromatic compounds is hydroxylation, which is the introduction of a hydroxyl (-OH) group onto the aromatic ring. For this compound, this would likely be catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Given the existing hydroxyl group at the 6-position, further hydroxylation could occur at other positions on the benzene (B151609) ring, leading to various dihydroxy or trihydroxy metabolites. The fluorine atom at the 2-position may influence the regioselectivity of this hydroxylation.

Another potential Phase I pathway is the reduction of the N-hydroxy group to an amide. The N-hydroxy group can also be a site for oxidative reactions.

Phase II Metabolism:

Following Phase I functionalization, or directly if a suitable functional group is already present, the compound can undergo Phase II conjugation reactions. For this compound, the phenolic hydroxyl group and the N-hydroxy group are potential sites for conjugation. The principal conjugation reactions for such functional groups are glucuronidation and sulfation. nih.govnih.govnih.gov

Glucuronidation: This involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the compound, facilitating its excretion. wikipedia.org Both the phenolic hydroxyl and the N-hydroxy groups are susceptible to glucuronidation. nih.govnih.gov

Sulfation: This reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, catalyzed by sulfotransferases (SULTs). nih.gov Similar to glucuronidation, sulfation increases the hydrophilicity of the molecule. The phenolic hydroxyl group is a primary target for sulfation.

Based on these principles, a number of metabolites of this compound can be postulated. The identification of these metabolites would typically be carried out using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro or in vivo metabolism studies. nih.gov

Table 1: Proposed Metabolites of this compound

Metabolite ID Proposed Structure/Modification Metabolic Pathway Key Enzyme Family
M12-fluoro-N-hydroxy-6-O-glucuronyl-benzamideGlucuronidationUGT
M22-fluoro-N-O-glucuronyl-6-hydroxy-benzamideGlucuronidationUGT
M32-fluoro-N-hydroxy-6-O-sulfate-benzamideSulfationSULT
M42-fluoro-N,6-dihydroxy-[additional hydroxylation]-benzamideHydroxylationCYP450
M52-fluoro-6-hydroxybenzamideReduction of N-hydroxy groupReductases

Role of Specific Enzymes in Compound Metabolism

The biotransformation of this compound is expected to be mediated by several key enzyme families.

Cytochrome P450 (CYP) Enzymes:

The CYP superfamily of enzymes, predominantly located in the liver, is central to the Phase I metabolism of a vast array of xenobiotics. springernature.com These enzymes are responsible for catalyzing oxidative reactions, including aromatic hydroxylation. springernature.comyoutube.com In the case of this compound, CYP enzymes would be the primary candidates for catalyzing the hydroxylation of the benzene ring. nih.gov The specific CYP isoforms involved (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) would determine the rate and regioselectivity of this metabolic step. nih.govnih.gov N-hydroxylation of aromatic amides is also a reaction known to be mediated by CYP enzymes. nih.gov

UDP-Glucuronosyltransferases (UGTs):

UGTs are a major family of Phase II enzymes that conjugate a wide variety of substrates with glucuronic acid. wikipedia.org The phenolic hydroxyl group and the N-hydroxy group of this compound make it a likely substrate for UGTs. nih.govnih.gov Different UGT isoforms exhibit distinct but often overlapping substrate specificities. For instance, UGT1A9 has been shown to be efficient in the glucuronidation of benzamidoxime, a related N-hydroxyamidine. nih.gov The specific UGT isoforms involved in the metabolism of this compound would influence the balance between N- and O-glucuronidation.

Sulfotransferases (SULTs):

SULTs are another important family of Phase II enzymes that catalyze the sulfation of hydroxyl-containing compounds. nih.gov The phenolic hydroxyl group of this compound is a prime candidate for sulfation. Studies on N-hydroxy arylamines have also demonstrated that these compounds can be substrates for SULTs, leading to the formation of reactive intermediates in some cases. nih.govelsevierpure.com

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial tools in drug discovery and development for predicting the in vivo metabolic clearance of a compound. springernature.com These studies typically utilize subcellular fractions of the liver, such as microsomes or S9 fractions, or intact hepatocytes. thermofisher.com

For this compound, an in vitro metabolic stability study would likely be conducted using human liver microsomes (HLM). springernature.comnih.gov HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of CYP and UGT enzymes. researchgate.net

The general procedure for a microsomal stability assay involves incubating the test compound at a known concentration with a suspension of liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions) at 37°C. nih.gov Aliquots of the reaction mixture are taken at various time points and the reaction is quenched. The concentration of the remaining parent compound is then quantified using a suitable analytical method, typically LC-MS/MS.

The data obtained from these experiments are used to calculate key parameters of metabolic stability:

Half-life (t½): The time required for the concentration of the parent compound to decrease by 50%.

Intrinsic Clearance (CLint): A measure of the intrinsic ability of the liver to metabolize a compound, independent of blood flow.

These in vitro data can then be used in physiologically based pharmacokinetic (PBPK) models to predict the in vivo clearance and half-life of the compound in humans.

Table 2: Representative Data from a Hypothetical In Vitro Metabolic Stability Study of this compound in Human Liver Microsomes

Time (minutes) Percent Parent Compound Remaining
0100
585
1560
3035
6010

This table is for illustrative purposes only and does not represent actual experimental data.

Considerations for Metabolic Fate in Biological Systems

The presence of the fluorine atom in the 2-position is a significant structural feature. Fluorine substitution can block metabolic attack at that position, potentially increasing the metabolic stability of the compound. mdpi.com However, the strong electron-withdrawing nature of fluorine can also influence the electronic properties of the entire molecule, which may alter its interaction with metabolizing enzymes and potentially open up alternative metabolic pathways. nih.gov

The N-hydroxy group is another key functional group that will significantly impact the metabolic profile. N-hydroxylation is often a critical step in the metabolic activation of certain arylamines to reactive, potentially toxic, species. nih.gov Subsequent conjugation of the N-hydroxy group, for example by glucuronidation or sulfation, is generally considered a detoxification pathway, leading to more readily excretable metabolites. nih.govresearchgate.net

Therefore, a comprehensive understanding of the metabolic fate of this compound would require detailed in vivo studies to identify the full spectrum of metabolites and to quantify their formation and elimination. Such studies would provide a complete picture of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Future Research Trajectories for 2 Fluoro N,6 Dihydroxybenzamide

Rational Design of Enhanced Potency Analogues

The rational design of analogues of 2-fluoro-N,6-dihydroxybenzamide is a promising avenue for enhancing its therapeutic potency and selectivity. This approach involves systematic modifications of the parent molecule and evaluation of the resulting structure-activity relationships (SAR).

Future research in this area should focus on:

Systematic Structural Modifications: The core structure of this compound offers multiple sites for modification. The fluorine substituent, the hydroxyl groups, and the amide linkage can all be altered to influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, the position and number of fluorine atoms on the phenyl ring can be varied to modulate metabolic stability and binding affinity. mdpi.com

Bioisosteric Replacements: Key functional groups can be replaced with bioisosteres to improve potency and reduce potential off-target effects. For example, the hydroxyl groups could be replaced with other hydrogen bond donors or acceptors to explore different binding interactions with target proteins.

Molecular Docking and Modeling: Computational techniques such as molecular docking and molecular dynamics simulations will be instrumental in guiding the design of new analogues. nih.govresearchgate.netnih.gov These methods can predict the binding modes of designed compounds with specific biological targets, allowing for the prioritization of molecules with the highest predicted affinity and selectivity. For example, new benzamide (B126) derivatives have been designed as potential inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1) using molecular modeling to understand their mechanism of action. nih.gov

A systematic approach to analogue design, guided by computational and experimental data, will be crucial for developing more potent and targeted therapeutic agents based on the this compound scaffold.

Analogue Design Strategy Rationale Key Techniques Potential Outcome
Systematic Structural Modifications To explore the structure-activity relationship and optimize pharmacokinetic and pharmacodynamic properties.Organic synthesis, Spectroscopic analysis (NMR, IR, MS)Identification of key structural features for enhanced potency and selectivity.
Bioisosteric Replacements To improve potency, selectivity, and metabolic stability by replacing functional groups with chemically similar moieties.Synthetic chemistry, In vitro biological assaysAnalogues with improved drug-like properties.
Molecular Docking and Modeling To predict binding affinities and modes of interaction with biological targets, guiding the design of more effective compounds.Computational chemistry, Molecular dynamics simulationsPrioritization of synthetic targets and a deeper understanding of the mechanism of action.

Exploration of Novel Therapeutic Applications

The substituted benzamide class of compounds has a well-documented history of diverse therapeutic applications. nih.govresearchgate.netnih.govdrugbank.com This suggests that this compound and its future analogues could have potential in a wide range of diseases.

Future research should investigate the following potential therapeutic areas:

Neuropsychiatric Disorders: Substituted benzamides like sulpiride (B1682569) and amisulpride (B195569) are used as antipsychotics and antidepressants due to their ability to modulate dopaminergic neurons. nih.govnih.govkarger.com Research into the effects of this compound on dopamine (B1211576) and other neurotransmitter receptors could uncover its potential in treating conditions such as schizophrenia, depression, and dysthymia. nih.govnih.gov

Oncology: A number of benzamide derivatives have been investigated as anticancer agents. researchgate.netnih.govbenthamdirect.com For instance, some derivatives act as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, making them promising candidates for cancer therapy. nih.gov Others have shown inhibitory activity against histone deacetylases (HDACs) or carbonic anhydrase IX, both of which are implicated in tumor progression. researchgate.netbenthamdirect.com The antiproliferative activity of this compound should be screened against various cancer cell lines to determine its potential as an anticancer agent.

Neurodegenerative Diseases: The search for multi-target drugs for diseases like Alzheimer's has led to the investigation of benzamide derivatives as inhibitors of enzymes such as AChE and BACE1. nih.gov The potential of this compound to modulate pathways involved in neurodegeneration warrants investigation.

Antimicrobial and Anti-inflammatory Activity: Some substituted benzamides have been found to possess antimicrobial and anti-inflammatory properties. researchgate.net Screening this compound for activity against a panel of bacteria and fungi, as well as in models of inflammation, could reveal new therapeutic opportunities.

Potential Therapeutic Area Rationale Based on Substituted Benzamides Key Investigational Assays
Neuropsychiatric Disorders Modulation of dopaminergic pathways (e.g., amisulpride, sulpiride). nih.govnih.govkarger.comReceptor binding assays (dopamine D2/D3), behavioral models of depression and psychosis.
Oncology Inhibition of cancer-related enzymes like PARP-1, HDACs, and carbonic anhydrase IX. researchgate.netnih.govbenthamdirect.comIn vitro cytotoxicity assays against cancer cell lines, enzyme inhibition assays.
Neurodegenerative Diseases Inhibition of enzymes like AChE and BACE1, implicated in Alzheimer's disease. nih.govEnzyme inhibition assays, cellular models of neurodegeneration.
Antimicrobial/Anti-inflammatory Known antimicrobial and anti-inflammatory properties of some benzamide derivatives. researchgate.netMinimum inhibitory concentration (MIC) assays against various microbes, in vitro and in vivo models of inflammation.

Integration of Advanced Computational and Experimental Methodologies

To accelerate the discovery and development process, a synergistic approach that integrates advanced computational and experimental methodologies is essential.

Future research should leverage:

High-Throughput Screening (HTS): HTS technologies can be employed to rapidly screen libraries of this compound analogues against a wide range of biological targets, enabling the swift identification of lead compounds for further development.

Advanced Spectroscopic and Crystallographic Techniques: Techniques such as 2D-NMR and X-ray crystallography can provide detailed insights into the three-dimensional structure of this compound and its analogues, as well as their binding interactions with target macromolecules. mdpi.com This information is invaluable for understanding the SAR and for guiding further rational design efforts.

Pharmacokinetic and Toxicological Profiling: Early-stage assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues is critical. In silico ADMET prediction tools can be used to filter out compounds with unfavorable profiles before committing to more resource-intensive experimental studies.

Chemical Synthesis and Biological Evaluation: The synthesis of novel amide derivatives can be achieved through various methods, such as the coupling of carboxylic acids with amines using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com The resulting compounds can then be subjected to a battery of biological and pharmaceutical activity evaluations. ajchem-a.com

By combining the predictive power of computational chemistry with the empirical data from advanced experimental techniques, the path from initial hit identification to a viable drug candidate can be significantly streamlined.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 2-fluoro-N,6-dihydroxybenzamide?

The synthesis of this compound typically involves multi-step reactions starting with fluorinated aniline derivatives. A common approach includes:

  • Step 1 : Fluorination of the benzamide core using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
  • Step 2 : Hydroxylation at the N and 6 positions via nucleophilic substitution or oxidation. For example, hydroxylamine derivatives can be employed to introduce the N-hydroxy group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization using polar solvents like ethanol/water mixtures ensures >95% purity. LC-MS or HPLC is recommended for final purity validation .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm fluorine substitution patterns and hydroxyl group positions. 19^{19}F NMR is essential for verifying fluorine integration .
  • FT-IR : Identification of O-H (3200–3500 cm1^{-1}), amide C=O (1650–1700 cm1^{-1}), and C-F (1100–1250 cm1^{-1}) stretches .
  • UV-Vis : Analysis of electronic transitions for opto-electronic applications (e.g., λmax_{\text{max}} ~270–300 nm in methanol) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 200.05) .

Advanced: How can polymorphism in this compound be systematically studied using crystallography?

Polymorph analysis requires:

  • Single-Crystal X-ray Diffraction (SCXRD) : To resolve quasi-isostructural polymorphs, as seen in related fluorobenzamides. Energy framework analysis reveals 2D similarities in interaction topologies (e.g., C–H···F vs. π-π stacking) .
  • Thermal Analysis : DSC/TGA to compare melting points and stability. For example, polymorphs may differ by <5°C in melting points but exhibit distinct enthalpies of fusion .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts contributing ~15% to crystal packing) .
Polymorph Property Value Range Method
C–H···F Interaction Energy-3.5 to -4.2 kJ/molSCXRD
Lattice Parameters (Å)a=10.2, b=12.5, c=8.7SCXRD

Advanced: What computational approaches predict the nonlinear optical (NLO) properties of this compound?

Density Functional Theory (DFT) is critical:

  • Basis Sets : B3LYP/6-311++G(d,p) for optimizing geometry and calculating polarizability .
  • NLO Parameters : First-order hyperpolarizability (β) values >10×1030^{-30} esu suggest potential for opto-electronic applications .
  • Solvent Effects : PCM models simulate solvent interactions; methanol increases β by 20% compared to gas phase .

Advanced: How does this compound interact with biological targets like enzymes?

Mechanistic studies involve:

  • Enzyme Inhibition Assays : Urease inhibition (IC50_{50} ~5–10 µM) via competitive binding to the nickel-active site, validated by molecular docking (AutoDock Vina) .
  • Kinetic Studies : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .
  • Fluorescence Quenching : Stern-Volmer analysis to quantify binding constants (Kb_{\text{b}} ~104^4 M1^{-1}) with serum albumin .

Intermediate: How does pH and temperature affect the stability of this compound in aqueous solutions?

  • pH Stability : Stable at pH 5–7; hydrolyzes above pH 9 due to deprotonation of hydroxyl groups. Use buffered solutions (e.g., phosphate buffer) for long-term storage .
  • Thermal Degradation : Decomposes at >150°C (TGA data). For kinetic studies, Arrhenius plots yield activation energy ~80 kJ/mol .

Advanced: What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Reproducibility : Validate IC50_{50} values using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
  • Structural Analog Comparison : Compare with 2,6-difluoro derivatives; fluorination at the 6-position reduces cytotoxicity by 40% .
  • Meta-Analysis : Pool data from >5 independent studies to identify outliers (e.g., Z-score analysis) .

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